molecular formula C11H13FO B13693376 1-Cyclopropyl-3-ethoxy-5-fluorobenzene

1-Cyclopropyl-3-ethoxy-5-fluorobenzene

Cat. No.: B13693376
M. Wt: 180.22 g/mol
InChI Key: OQJACDZRWQUIFX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-ethoxy-5-fluorobenzene is a substituted benzene derivative featuring a cyclopropyl group at position 1, an ethoxy group at position 3, and a fluorine atom at position 5. Its molecular formula is C₁₁H₁₁FO, with a molar mass of 178.20 g/mol. The ethoxy group contributes to lipophilicity, while the fluorine atom, a common bioisostere, may modulate electronic properties and binding affinity. This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern, though specific synthetic routes and applications remain understudied in publicly available literature.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-cyclopropyl-3-ethoxy-5-fluorobenzene

InChI

InChI=1S/C11H13FO/c1-2-13-11-6-9(8-3-4-8)5-10(12)7-11/h5-8H,2-4H2,1H3

InChI Key

OQJACDZRWQUIFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C2CC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-3-ethoxy-5-fluorobenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene derivatives using various catalysts such as metal halogen acids, metal oxides, metal triflates, and ionic liquids . The reaction typically requires anhydrous conditions and produces corrosive acid wastes .

Industrial Production Methods

Industrial production of 1-Cyclopropyl-3-ethoxy-5-fluorobenzene may involve large-scale Friedel-Crafts acylation processes, utilizing efficient catalytic systems to maximize yield and minimize waste. The choice of catalyst and reaction conditions can significantly impact the efficiency and environmental footprint of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-ethoxy-5-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield monoacylated products, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.

Scientific Research Applications

1-Cyclopropyl-3-ethoxy-5-fluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-ethoxy-5-fluorobenzene involves its interactions with molecular targets and pathways. For example, in electrophilic aromatic substitution, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products . The specific molecular targets and pathways depend on the context of its application, such as its role in organic synthesis or potential biological activity.

Comparison with Similar Compounds

a) 1-(1-Ethynylcyclopropyl)-4-methoxybenzene ()

  • Molecular Formula : C₁₂H₁₂O
  • Molar Mass : 172.23 g/mol
  • Substituents : Ethynylcyclopropyl (position 1), methoxy (position 4).
  • Key Differences: The ethynyl group (sp-hybridized carbon) enhances reactivity in click chemistry or alkyne-specific reactions compared to the saturated cyclopropyl-ethoxy-fluorobenzene system . Methoxy at position 4 vs. Absence of fluorine reduces electron-withdrawing effects, which may influence aromatic electrophilic substitution rates.

b) 1-Chloro-3-ethenyl-5-fluorobenzene ()

  • Molecular Formula : C₈H₆ClF
  • Molar Mass : 156.58 g/mol
  • Substituents : Chlorine (position 1), ethenyl (position 3), fluorine (position 5).
  • Key Differences :
    • Chlorine at position 1 is a stronger electron-withdrawing group than cyclopropyl, increasing susceptibility to nucleophilic aromatic substitution .
    • Ethenyl (vinyl) group at position 3 introduces unsaturation, enabling polymerization or further functionalization (e.g., epoxidation).
    • Lower molar mass (156.58 g/mol) suggests higher volatility compared to the target compound.

Physicochemical Properties and Reactivity

Property 1-Cyclopropyl-3-ethoxy-5-fluorobenzene 1-(1-Ethynylcyclopropyl)-4-methoxybenzene 1-Chloro-3-ethenyl-5-fluorobenzene
Molecular Formula C₁₁H₁₁FO C₁₂H₁₂O C₈H₆ClF
Molar Mass (g/mol) 178.20 172.23 156.58
Key Substituents Cyclopropyl, ethoxy, fluorine Ethynylcyclopropyl, methoxy Chlorine, ethenyl, fluorine
Electron Effects Mixed (ethoxy: EDG; fluorine: EWG) Methoxy (EDG) Chlorine (EWG), fluorine (EWG)
Reactivity Moderate (steric hindrance from cyclopropyl) High (ethynyl for click chemistry) High (chlorine for substitution; ethenyl for addition)

Key Observations:

  • Electronic Effects : The ethoxy group (electron-donating) in the target compound contrasts with the electron-withdrawing chlorine in 1-chloro-3-ethenyl-5-fluorobenzene, leading to divergent reactivity in aromatic substitution.
  • 1-Chloro-3-ethenyl-5-fluorobenzene’s vinyl group may suit polymer precursors or cross-coupling reactions .

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